molecular formula C9H9NO B128968 Indoline-7-carbaldehyde CAS No. 143262-21-9

Indoline-7-carbaldehyde

Cat. No.: B128968
CAS No.: 143262-21-9
M. Wt: 147.17 g/mol
InChI Key: SJROBXXAXJAJOG-UHFFFAOYSA-N
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Description

Scientific Research Applications

Indoline-7-carbaldehyde has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: It is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals targeting various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Indoline-7-carbaldehyde is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Indoline-7-carbaldehyde has been used as a reactant for the preparation of various compounds, indicating its potential for future applications in chemical synthesis . Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Biochemical Analysis

Biochemical Properties

Indoline-7-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing cellular redox balance. Additionally, this compound has been found to bind with certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the expression of key genes involved in these pathways, this compound can induce cell cycle arrest and promote apoptosis in cancer cells. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on target enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. This compound also interacts with transcription factors, leading to changes in gene expression that can influence cellular functions such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects are important considerations for its use in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and promoting cell survival. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle. Additionally, this compound can affect metabolite levels, leading to changes in cellular energy balance and redox state .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

This compound exhibits distinct subcellular localization, which can affect its activity and function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indoline-7-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of indole-7-carboxylic acid using a reducing agent such as lithium aluminum hydride. Another method includes the Vilsmeier-Haack reaction, where indoline is treated with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 7-position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction is often preferred due to its efficiency and scalability. The reaction is carried out in a controlled environment to maintain the desired temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Indoline-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form indoline-7-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

    Oxidation: Indoline-7-carboxylic acid.

    Reduction: Indoline-7-methanol.

    Substitution: Various substituted indoline derivatives depending on the electrophile used.

Comparison with Similar Compounds

    Indole-7-carboxaldehyde: Similar structure but lacks the saturated ring, making it less reactive in certain contexts.

    Indoline-7-carboxylic acid: Oxidized form of indoline-7-carbaldehyde, used in different synthetic applications.

    Indoline-7-methanol: Reduced form, with different reactivity and applications.

Uniqueness: this compound is unique due to its combination of an indoline core with an aldehyde functional group at the 7-position. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

2,3-dihydro-1H-indole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJROBXXAXJAJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363222
Record name 2,3-Dihydro-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143262-21-9
Record name 2,3-Dihydro-1H-indole-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143262-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indoline-7-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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